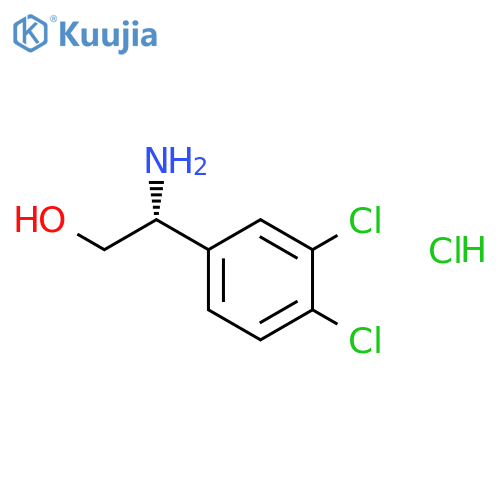Cas no 1810074-84-0 ((R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride)

1810074-84-0 structure
商品名:(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride
CAS番号:1810074-84-0
MF:C8H10Cl3NO
メガワット:242.530099391937
MDL:MFCD18375621
CID:3042852
PubChem ID:91844791
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride
- SCHEMBL26920990
- 1810074-84-0
- (R)-2-Amino-2-(3,4-dichlorophenyl)ethanolhydrochloride
- Benzeneethanol, beta-amino-3,4-dichloro-, hydrochloride (1:1), (betaR)-
- MFCD18375621
- (2R)-2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride
- AKOS025395709
- GS-7227
- Y10365
- (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl
- (2R)-2-amino-2-(3,4-dichlorophenyl)ethan-1-ol hydrochloride
-
- MDL: MFCD18375621
- インチ: InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
- InChIKey: MHVBQPIPUIGSRB-QRPNPIFTSA-N
- ほほえんだ: C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl
計算された属性
- せいみつぶんしりょう: 240.982797g/mol
- どういたいしつりょう: 240.982797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R16530-5g |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 5g |
¥10046.0 | 2021-09-08 | ||
| abcr | AB462586-250mg |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl; . |
1810074-84-0 | 250mg |
€504.80 | 2025-02-20 | ||
| TRC | B800928-10mg |
(r)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B800928-50mg |
(r)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 50mg |
$ 210.00 | 2022-06-06 | ||
| A2B Chem LLC | AA96477-5mg |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 5mg |
$118.00 | 2024-04-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R16530-250mg |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 250mg |
¥1216.0 | 2021-09-08 | ||
| Alichem | A019123198-5g |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 95% | 5g |
$1275.14 | 2023-09-02 | |
| A2B Chem LLC | AA96477-3mg |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 3mg |
$105.00 | 2024-04-20 | ||
| abcr | AB462586-1g |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl; . |
1810074-84-0 | 1g |
€1179.80 | 2025-02-20 | ||
| A2B Chem LLC | AA96477-10mg |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |
1810074-84-0 | 10mg |
$135.00 | 2024-04-20 |
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
1810074-84-0 ((R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride) 関連製品
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1810074-84-0)(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

清らかである:99%
はかる:1g
価格 ($):554.0